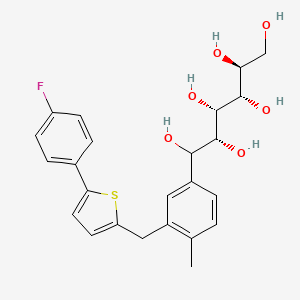
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a naphthalene ring, a pyridazinone ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Naphthalene Ring: This step involves the coupling of the naphthalene derivative with the pyridazinone ring, often using palladium-catalyzed cross-coupling reactions.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its complex structure and potential biological activity.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide: shares structural similarities with other pyridazinone derivatives and naphthalene-containing compounds.
Naphthalene Derivatives: Compounds like naphthalene-1,8-dicarboxylic acid and naphthalene-2-sulfonic acid.
Pyridazinone Derivatives: Compounds such as 3,6-dihydropyridazin-1(2H)-one and 4,5-dihydro-3(2H)-pyridazinone.
Uniqueness
What sets this compound apart is its unique combination of three distinct aromatic systems (naphthalene, pyridazinone, and pyridine), which can confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C22H18N4O2 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H18N4O2/c27-21(24-14-17-8-3-4-13-23-17)15-26-22(28)12-11-20(25-26)19-10-5-7-16-6-1-2-9-18(16)19/h1-13H,14-15H2,(H,24,27) |
Clave InChI |
VZQQBZZYUBDFTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
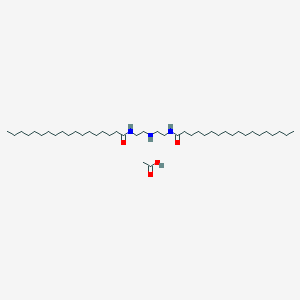
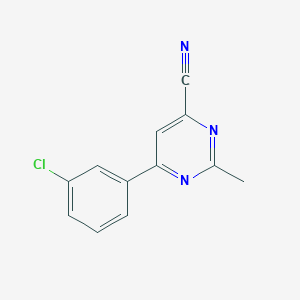
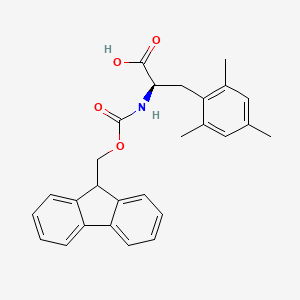
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
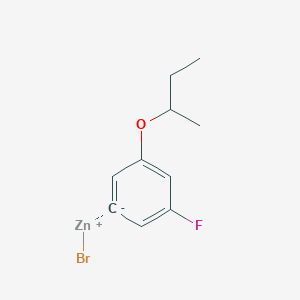
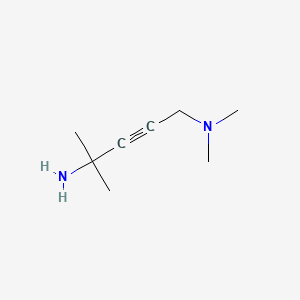
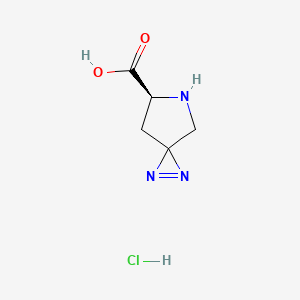


![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
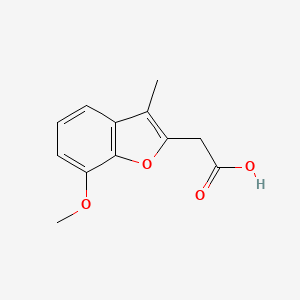
![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
